molecular formula C7H9ClN2O2 B1457871 Methyl 5-aminopicolinate hydrochloride CAS No. 1260675-04-4

Methyl 5-aminopicolinate hydrochloride

Cat. No. B1457871
M. Wt: 188.61 g/mol
InChI Key: NZYIXVITXNNBQT-UHFFFAOYSA-N
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Description

This would typically include the compound’s chemical formula, molecular weight, and perhaps a brief summary of its known uses or significance in industry or research.



Synthesis Analysis

This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts or special techniques used.



Molecular Structure Analysis

This would involve examining the compound’s molecular structure, including its atomic arrangement, bond lengths and angles, and any notable structural features.



Chemical Reactions Analysis

This would involve studying the compound’s reactivity, including the types of reactions it undergoes, the conditions under which these reactions occur, and the products formed.



Physical And Chemical Properties Analysis

This would involve studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and chemical stability.


Scientific Research Applications

  • Chemical Synthesis

    • Application : Methyl 5-aminopicolinate hydrochloride is used as a reagent in chemical synthesis . It’s involved in various chemical reactions to produce different compounds .
    • Methods of Application : The specific methods of application can vary widely depending on the reaction. Typically, it would be mixed with other reagents under controlled conditions (temperature, pressure, etc.) to produce the desired product .
    • Results or Outcomes : The outcomes can also vary widely. In general, the goal of using this reagent in chemical synthesis is to produce a specific compound. The success of the synthesis can be measured by the yield of the desired product .
  • Green Chemistry

    • Application : A study has been conducted on the efficient synthesis and extended applications of the polar aprotic solvent methyl 5- (dimethylamino)-2-methyl-5-oxopentanoate . This solvent has received considerable scientific and industrial attention as a possible non-toxic replacement for common polar aprotic solvents .
    • Results or Outcomes : The advanced synthetic route shows great potential owing to the swift (30 min), solvent-free reaction and catalytic amounts of base (<6.5 mol%) . Green metrics analysis, including Atom Economy, Complete E factor, Carbon Intensity and hazard analysis found the new synthesis to be more sustainable than the patented routes .

Safety And Hazards

This would involve examining the compound’s safety profile, including its toxicity, flammability, and any precautions that need to be taken when handling it.


Future Directions

This would involve a discussion of potential future research directions or applications for the compound, based on its known properties and uses.


Please note that the availability and depth of information in each of these categories can vary widely depending on the specific compound . For a less-studied compound, some of this information may not be available. For a well-studied compound, there may be a vast amount of information available in each of these categories. It’s always important to consult multiple sources and critically evaluate the information you find.


properties

IUPAC Name

methyl 5-aminopyridine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2.ClH/c1-11-7(10)6-3-2-5(8)4-9-6;/h2-4H,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZYIXVITXNNBQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(C=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-aminopicolinate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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